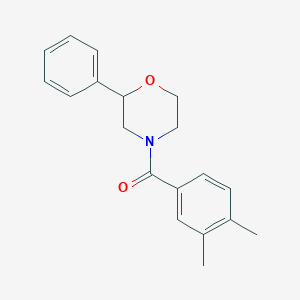

1-Fluorosulfonyloxy-3-propan-2-yloxybenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Fluorosulfonyloxy-3-propan-2-yloxybenzene is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. It is a fluorinated derivative of benzene, which is widely used in various fields of chemistry and biochemistry.

Scientific Research Applications

Synthesis and Chemical Reactions

1-Fluorosulfonyloxy-3-propan-2-yloxybenzene and its derivatives are involved in various chemical syntheses and reactions, showcasing their versatility in organic chemistry. For instance, the compound has been used in Brønsted acid-promoted arylbenzyl ether to o-benzylphenol rearrangements, highlighting its role in facilitating ortho rearrangement reactions (Luzzio & Chen, 2009). Additionally, it plays a critical part in the heat-activated persulfate oxidation of PFOA, 6:2 fluorotelomer sulfonate, and PFOS under conditions suitable for in-situ groundwater remediation, indicating its potential for environmental cleanup applications (Park et al., 2016).

Biochemical Research and Protein Engineering

The compound's derivatives have also been explored for their applications in biochemical research and protein engineering. A study has genetically encoded a novel chemical bond, fluorosulfonyloxybenzoyl-l-lysine, into proteins to covalently target natural residues through proximity-enabled reactivity, demonstrating its utility in creating covalent bonds for biological research and applications (Liu et al., 2021).

Organometallic Chemistry and Catalysis

In the realm of organometallic chemistry, partially fluorinated benzenes, including derivatives of 1-fluorosulfonyloxy-3-propan-2-yloxybenzene, have been recognized for their role as solvents and ligands in facilitating organometallic reactions and transition-metal-based catalysis. The presence of fluorine substituents influences their binding to metal centers, offering insights into the design of new catalysts and reaction media (Pike et al., 2017).

Environmental and Material Sciences

Furthermore, the compound's derivatives have applications in environmental science, particularly in the degradation and remediation of pollutants. Studies on the heat-activated persulfate oxidation of perfluoroalkyl substances have utilized derivatives to assess the feasibility of in-situ groundwater remediation, suggesting their effectiveness in environmental cleanup efforts (Park et al., 2016). Additionally, the synthesis of fluorinated sulfonated poly(arylene ether)s bearing semi-crystalline structures for proton exchange membranes indicates the compound's potential in developing materials with high conductivity and stability for energy applications (Kim et al., 2020).

properties

IUPAC Name |

1-fluorosulfonyloxy-3-propan-2-yloxybenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FO4S/c1-7(2)13-8-4-3-5-9(6-8)14-15(10,11)12/h3-7H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKIKKCJUGEEAX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC(=CC=C1)OS(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-3-propan-2-yloxybenzene | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(Dimethylamino)ethyl]-N-(2-furylmethyl)propane-1,3-diamine](/img/structure/B2537835.png)

![7-chloro-4-(3,5-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2537836.png)

![4-[((2Z)-3-{[(2-furylmethyl)amino]carbonyl}-6-methoxy-2H-chromen-2-ylidene)amino]benzoic acid](/img/structure/B2537838.png)

![6-Amino-4-(4-hydroxyphenyl)-3-(3-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/no-structure.png)

![2-Ethyl-5-((4-methylpiperidin-1-yl)(4-nitrophenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2537842.png)

![2-[(2-oxopropyl)sulfanyl]-3-phenyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2537846.png)